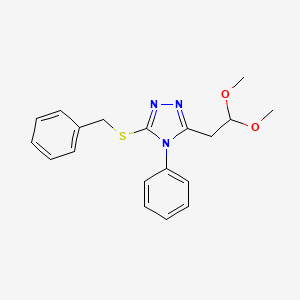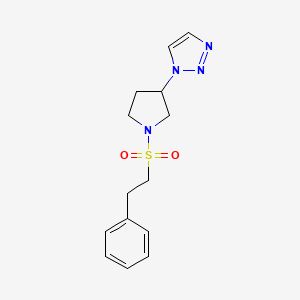
1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole” is a complex organic molecule that contains a pyrrolidine ring and a 1,2,3-triazole ring. The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring and the 1,2,3-triazole ring in separate steps, followed by their connection via a suitable linker . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and 1,2,3-triazole rings, along with the phenethylsulfonyl group. The spatial arrangement of these groups could have a significant impact on the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrrolidine and 1,2,3-triazole rings, as well as the phenethylsulfonyl group, could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .科学的研究の応用
Facile Synthesis and Synthetic Applications
Triazole derivatives, similar to the compound , are utilized in peptide synthesis and amide bond formation due to their reactivity with alcohols in the presence of a base. This reactivity enables the synthesis of 1-alkoxy-1H-benzo and 7-azabenzotriazoles, demonstrating their importance in creating acyclic nucleoside-like compounds and potential in nucleophilic substitution reactions. This indicates the utility of triazole compounds in complex organic syntheses and the development of novel chemical entities (Lakshman et al., 2014).
Antifungal and Antimicrobial Activities
A series of 1,2,4-triazole derivatives have shown moderate to high fungicidal activities against various phytopathogens, suggesting the potential of triazole compounds in agricultural applications as fungicides. This highlights the role of structural modification in enhancing biological activity, which could be relevant for the development of new antifungal agents (Bai et al., 2020).
Antiproliferative Activity
Novel pyrrolidines linked to 1,2,3-triazole derivatives have been synthesized and shown to possess in vitro anti-proliferative activities against human prostate cancer cells, indicating the potential of triazole derivatives in cancer research. The study emphasizes the importance of structural studies, including single crystal X-ray diffraction and density functional theory (DFT) studies, in understanding the bioactive properties of these compounds (Ince et al., 2020).
Corrosion Inhibition
Schiff’s bases of pyridyl substituted triazoles have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution, showcasing the versatility of triazole compounds in industrial applications. The study provides insights into how molecular structure impacts inhibition efficiency and supports the formation of protective films on metal surfaces (Ansari et al., 2014).
作用機序
Pyrrolidines
are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-21(20,11-7-13-4-2-1-3-5-13)17-9-6-14(12-17)18-10-8-15-16-18/h1-5,8,10,14H,6-7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEXHMNFVPAHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-cyanoethylsulfanyl)phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2578158.png)

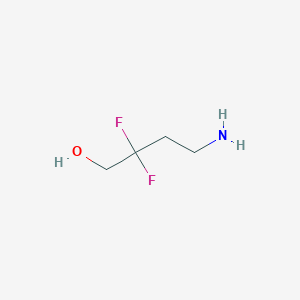
![methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2578164.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578166.png)
![3-(3-methoxyphenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazolidine-4-carboxamide](/img/structure/B2578171.png)
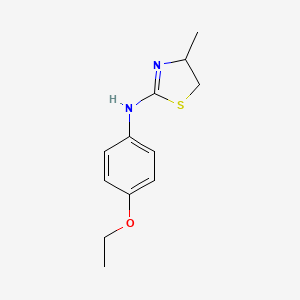
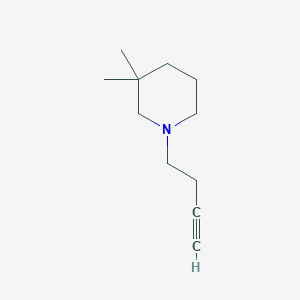
![1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578174.png)
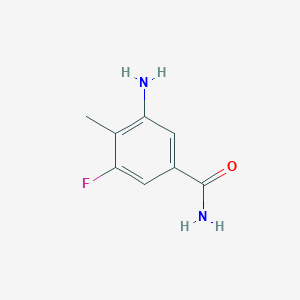


![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2578180.png)
